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molecular formula C20H26N4O2 B1622063 Neraminol CAS No. 86140-10-5

Neraminol

Cat. No. B1622063
M. Wt: 354.4 g/mol
InChI Key: QKSHPHAGYABOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04479962

Procedure details

6.2 g. 2-Benzyl-4-(2,3-epoxypropoxy)-indazole and 7.2 g. 2-(2,6-dimethylphenylamino)-ethylamine are stirred for 20 hours at 70° C. The reaction mixture is then dissolved in methylene chloride and purified chromatographically over a silica gel column using methylene chloride/methanol (saturated with ammonia) (20:1 v/v) as elution agent. After evaporation, the desired compound is obtained in the form of a viscous oil in a yield of 6.8 g. (69% of theory).
Name
2-Benzyl-4-(2,3-epoxypropoxy)-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[C:14]2[O:17][CH2:18][CH:19]2[O:21][CH2:20]2)=[N:9]1)C1C=CC=CC=1.[CH3:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH3:29])[C:24]=1[NH:30][CH2:31][CH2:32][NH2:33]>C(Cl)Cl>[NH:9]1[C:10]2[C:15](=[C:14]([O:17][CH2:18][CH:19]([OH:21])[CH2:20][NH:33][CH2:32][CH2:31][NH:30][C:24]3[C:25]([CH3:29])=[CH:26][CH:27]=[CH:28][C:23]=3[CH3:22])[CH:13]=[CH:12][CH:11]=2)[CH:16]=[N:8]1

Inputs

Step One
Name
2-Benzyl-4-(2,3-epoxypropoxy)-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C2C=CC=C(C2=C1)OCC1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified chromatographically over a silica gel column
WASH
Type
WASH
Details
as elution agent
CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C(C=CC=C12)OCC(CNCCNC1=C(C=CC=C1C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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